molecular formula C23H27N3O7 B183519 Bikalm CAS No. 103188-50-7

Bikalm

Cat. No.: B183519
CAS No.: 103188-50-7
M. Wt: 457.5 g/mol
InChI Key: NYVVVBWEVRSKIU-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bikalm, known chemically as zolpidem tartrate, is a sedative-hypnotic medication used primarily for the short-term treatment of insomnia. It is designed to help individuals who have difficulty returning to sleep after waking up in the middle of the night. This compound works by slowing down brain activity, allowing for a calming effect that helps induce sleep .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zolpidem tartrate involves several steps, starting with the formation of the imidazopyridine core. This is achieved through a series of reactions including cyclization and acylation. The final step involves the formation of the tartrate salt to enhance the solubility and stability of the compound .

Industrial Production Methods: Industrial production of zolpidem tartrate typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

    Oxidation: Zolpidem can undergo oxidation reactions, particularly at the methyl groups attached to the imidazopyridine ring.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Zolpidem can participate in substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed: The major products formed from these reactions include various oxidized or substituted derivatives of zolpidem, which may have different pharmacological properties .

Scientific Research Applications

Indications

  • Primary Use : Treatment of insomnia characterized by difficulties in sleep initiation.
  • Dosage Forms : Available in various forms including film-coated tablets for oral administration, typically dosed at 10 mg .

Sleep Disorders

Bikalm has been extensively studied for its efficacy in managing sleep disorders. Research indicates that it significantly reduces sleep latency and improves overall sleep quality. A systematic review of randomized controlled trials (RCTs) highlights that patients receiving this compound reported better sleep outcomes compared to placebo groups .

Case Studies

  • Chronic Insomnia Management :
    • Study Design : A double-blind RCT involving 200 participants with chronic insomnia.
    • Findings : Patients receiving this compound showed a 50% reduction in sleep onset time compared to those on placebo, with minimal side effects reported .
  • Post-Traumatic Stress Disorder (PTSD) :
    • Study Design : Observational study assessing this compound's effects on veterans with PTSD-related insomnia.
    • Results : Participants reported improved sleep patterns and reduced anxiety levels, suggesting potential benefits beyond simple sleep induction .

Comparative Analysis of Sedative Agents

Agent Mechanism of Action Indications Common Side Effects
This compoundGABA-A receptor agonist (alpha-1 selective)InsomniaDizziness, headache
ZolpidemGABA-A receptor agonistInsomniaDrowsiness, dependence risk
BenzodiazepinesGABA-A receptor modulatorAnxiety, insomniaSedation, tolerance

Side Effects

While generally well-tolerated, common side effects associated with this compound include dizziness, headache, and potential for dependence with prolonged use. Monitoring is recommended for patients on long-term therapy to mitigate withdrawal symptoms upon cessation .

Contraindications

This compound is contraindicated in patients with severe respiratory insufficiency or those with a history of hypersensitivity to zolpidem derivatives. Caution is advised in elderly patients due to increased sensitivity to CNS depressants .

Mechanism of Action

Zolpidem tartrate exerts its effects by binding to gamma-aminobutyric acid type A (GABA A) receptors in the brain. These receptors are responsible for inhibitory neurotransmission. By enhancing the activity of GABA A receptors, zolpidem increases the inhibitory effects of GABA, leading to a calming effect on the brain. This helps reduce neuronal excitability and induces sleep .

Comparison with Similar Compounds

    Zaleplon: Another sedative-hypnotic used for short-term treatment of insomnia.

    Eszopiclone: A nonbenzodiazepine hypnotic agent used for the treatment of insomnia.

    Temazepam: A benzodiazepine used for short-term treatment of insomnia.

Comparison:

Zolpidem tartrate is unique in its specific targeting of GABA A receptors with a high affinity for the alpha-1 subunit, which is believed to be responsible for its sedative effects without significant muscle relaxant or anticonvulsant properties .

Properties

CAS No.

103188-50-7

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

NYVVVBWEVRSKIU-LREBCSMRSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

melting_point

196 °C /Zolpidem/

Pictograms

Irritant; Environmental Hazard

solubility

Solubility in water (20 °C): 23 mg/ml

Synonyms

Ambien
Amsic
Bikalm
Dalparan
Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)-
N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate
SL 80.0750
SL 800750 23 N
SL-800750-23-N
Stilnoct
Stilnox
zodormdura
Zoldem
Zolirin
Zolpi Lich
Zolpi-Lich
zolpidem
Zolpidem 1A Pharma
Zolpidem AbZ
Zolpidem Hemitartrate
zolpidem tartrate
Zolpimist
Zolpinox

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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